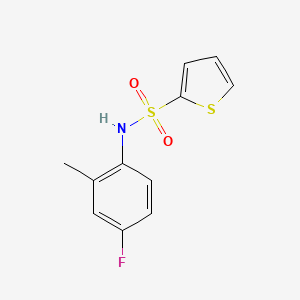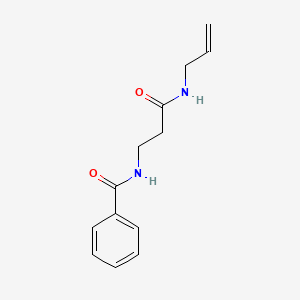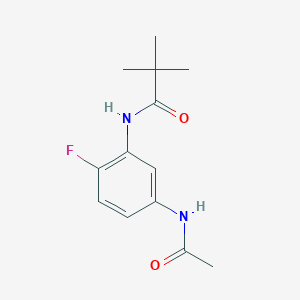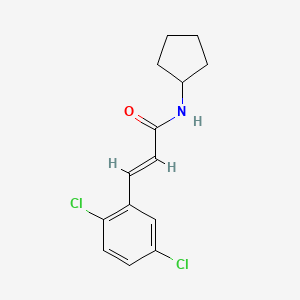
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide, also known as FMTS, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is not fully understood. However, it has been suggested that N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide inhibits the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. This inhibition leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has also been found to induce apoptosis, a process by which cells undergo programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide in lab experiments is its potency. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is its solubility. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide. One area of interest is the development of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide derivatives with improved solubility. Another area of interest is the study of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide in combination with other anti-cancer drugs, to determine if it can enhance their effectiveness. Additionally, the potential use of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide in the treatment of other diseases, such as diabetes and Alzheimer's disease, is an area of ongoing research.
Conclusion:
In conclusion, N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has been studied for its potential therapeutic properties. It has been found to inhibit the growth of various cancer cell lines, reduce inflammation, and inhibit angiogenesis. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide and its potential therapeutic applications.
Synthesis Methods
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-2-methylphenylamine with thiophene-2-sulfonyl chloride to form the intermediate product. The intermediate product is then treated with aqueous ammonia to give the final product, N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-7-9(12)4-5-10(8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXTCRMIWPJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)



![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)